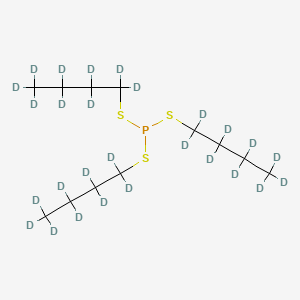
Merphos-d27
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Merphos-d27 is a labeled organophosphate pesticide primarily used in the agriculture industry. It is a specialty product often utilized in proteomics research applications. The molecular formula of this compound is C12D27PS3, and it has a molecular weight of 325.68 .
Méthodes De Préparation
The preparation of Merphos-d27 involves synthetic routes that typically include the reaction of tributyl phosphorotrithioite with deuterated reagents. The reaction conditions are carefully controlled to ensure the incorporation of deuterium atoms into the compound. Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with a focus on maintaining high purity and yield .
Analyse Des Réactions Chimiques
Merphos-d27 undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of this compound into its oxidized form using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert this compound into its reduced form using reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Merphos-d27 has several scientific research applications, including:
Chemistry: It is used as a labeled compound in various chemical studies to trace reaction pathways and mechanisms.
Biology: In biological research, this compound is used to study the effects of organophosphate pesticides on living organisms.
Medicine: Although not used for diagnostic or therapeutic purposes, this compound can be used in medical research to understand the toxicological effects of organophosphates.
Industry: In the agricultural industry, this compound is used as a pesticide to control pests and improve crop yields
Mécanisme D'action
The mechanism of action of Merphos-d27 involves its interaction with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, this compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis of the target pests. The molecular targets and pathways involved in this process are similar to those of other organophosphate pesticides .
Comparaison Avec Des Composés Similaires
Merphos-d27 can be compared with other similar compounds such as:
Tributyl phosphorotrithioite: This compound shares a similar structure and function with this compound but does not contain deuterium atoms.
Phosphorotrithious acid, tributyl ester: Another similar compound with comparable chemical properties and applications.
Folex: A defoliant with a similar chemical structure used in agricultural applications.
The uniqueness of this compound lies in its deuterium labeling, which makes it particularly useful in research applications where tracing and identification of reaction pathways are crucial .
Propriétés
Formule moléculaire |
C12H27PS3 |
|---|---|
Poids moléculaire |
325.7 g/mol |
Nom IUPAC |
tris(1,1,2,2,3,3,4,4,4-nonadeuteriobutylsulfanyl)phosphane |
InChI |
InChI=1S/C12H27PS3/c1-4-7-10-14-13(15-11-8-5-2)16-12-9-6-3/h4-12H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2 |
Clé InChI |
KLAPGAOQRZTCBI-DGRGSPICSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])SP(SC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])SC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
SMILES canonique |
CCCCSP(SCCCC)SCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


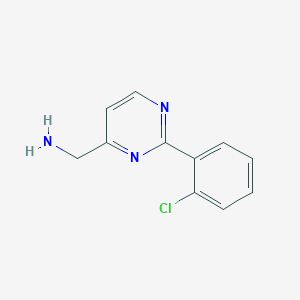
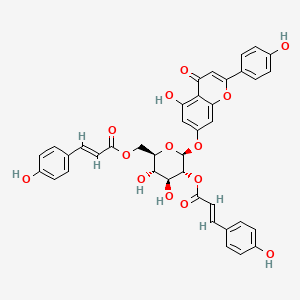
![6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13444536.png)
![N-(5-bromopyridin-2-yl)-2-[[6-[(2-chloroacetyl)amino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide](/img/structure/B13444540.png)
![(2R)-2-[(1R)-2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-1-[[(2Z)-2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-2-oxoethyl]-5-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-3,6-dihydro-2H-1,3-thiazine-4-carboxylate](/img/structure/B13444568.png)
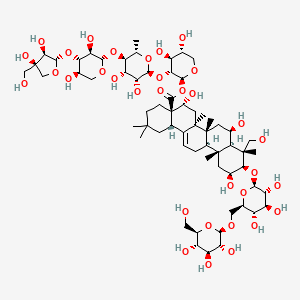
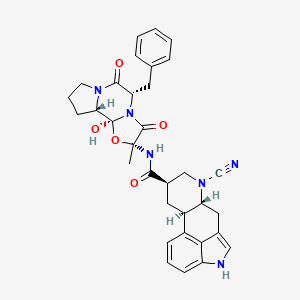
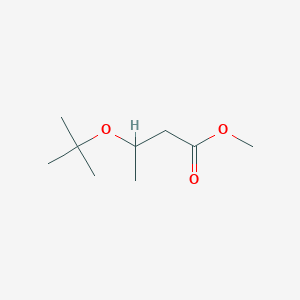
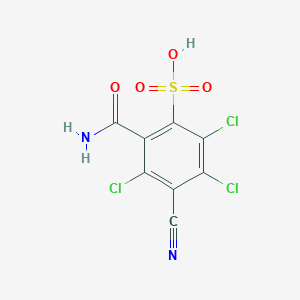
![3-chloro-5-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-N-hydroxy-1-methyl-1H-Pyrazole-4-carboxamide](/img/structure/B13444596.png)
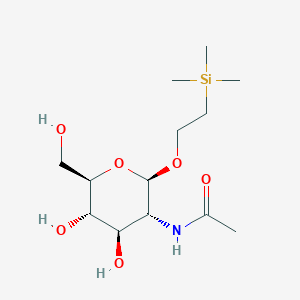
![(2S)-2-[[4-(methylamino)benzoyl]amino]-7-(phenylmethoxycarbonylamino)heptanoic acid](/img/structure/B13444601.png)
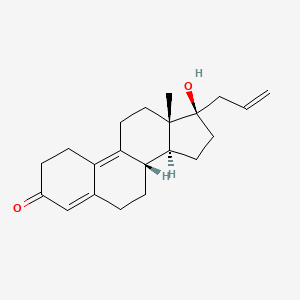
![2-Azabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B13444618.png)
